Propane-2-sulfonyl isocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

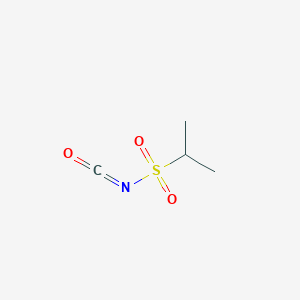

Propane-2-sulfonyl isocyanate is a chemical compound with the CAS Number: 89781-36-2 . It has a molecular weight of 149.17 and its IUPAC name is 2-propanesulfonyl isocyanate .

Molecular Structure Analysis

The InChI code for Propane-2-sulfonyl isocyanate is 1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Isocyanates, including sulfonyl isocyanates, can react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively . The reaction across the N=C bond to form carbamate is favored .科学的研究の応用

Antimicrobial and Antifungal Applications

Sulfonyl isocyanates have been used as intermediates for introducing sulfopropyl and sulfobutyl groups into heterocyclic molecules. This modification imparts water solubility and anionic character, which have been leveraged in the synthesis of quaternary ammonium salts with antimicrobial and antifungal activities. For instance, compounds derived from these modifications have shown high activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential for developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Material Science Applications

In material science, sulfonyl isocyanates contribute to the development of moisture-cured polyurethane coatings, showcasing improved thermal stability. These coatings, based on polyurethane prepolymers, exhibit high thermal resistance, making them suitable for applications requiring durable protective layers (Chattopadhyay, Sreedhar, & Raju, 2005).

Catalysis and Synthesis

The role of sulfonyl isocyanates in catalysis has been explored through the study of hydrocarbon activation over catalysts for environmental applications. Specifically, the mechanism of lean NO2 reduction by hydrocarbons over HZSM-5 involves the formation of isocyanate species, highlighting the utility of these compounds in reducing environmental pollutants (Ingelsten, Palmqvist, & Skoglundh, 2006).

Energy Storage

Sulfonyl isocyanates have been employed as novel additives in lithium-ion battery electrolytes. Their inclusion in mixed electrolytes enhances ionic conductivity, thermal stability, and overall battery performance, pointing to the importance of these compounds in advancing energy storage technologies (Wu et al., 2012).

Organic Synthesis

In organic synthesis, aryl sulfonyl isocyanates serve as important intermediates, facilitating the formation of a wide range of compounds such as amides, sulfonyl ureas, and lactams. Their versatility and reactivity make them valuable tools for constructing complex molecular architectures (Huang & Yan, 2017).

作用機序

While the specific mechanism of action for Propane-2-sulfonyl isocyanate is not available, it’s known that sulfonyl isocyanates can undergo a variety of reactions. For instance, primary sulfonamides can be alkylated, acylated, or arylated to produce other sulfonamides . They can also be precursors to sulfonylureas by coupling with isocyanates .

将来の方向性

The field of organosulfur chemistry, including compounds like Propane-2-sulfonyl isocyanate, continues to be an active area of research . Future directions may include the development of new synthesis methods, exploration of novel reactions, and applications in the synthesis of pharmaceuticals and other complex organic molecules .

特性

IUPAC Name |

N-(oxomethylidene)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPCARWBHSCIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-2-sulfonyl isocyanate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)

![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)

![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)

![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)

![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)